molecular formula C9H14O3 B13311598 3-(2-Methylpropanoyl)oxan-4-one

3-(2-Methylpropanoyl)oxan-4-one

Cat. No.: B13311598
M. Wt: 170.21 g/mol
InChI Key: UVGWSSADTSTLFX-UHFFFAOYSA-N
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Description

3-(2-Methylpropanoyl)oxan-4-one is a chemical reagent of interest in organic synthesis and medicinal chemistry research. This compound features a tetrahydropyran ring substituted with a 2-methylpropanoyl (isobutyryl) group, making it a valuable building block for the construction of more complex molecules. As a synthetic intermediate, this compound provides researchers with multiple reactive sites for chemical transformation. The keto group on the tetrahydropyran ring can undergo reactions typical of ketones, such as nucleophilic additions, reductions, and condensations. Concurrently, the 2-methylpropanoyl moiety offers a distinct carbonyl group that can be selectively modified or used to influence the stereochemistry and electronic properties of the molecule. This versatility makes it a useful precursor in exploratory synthesis for developing novel compounds, including potential pharmaceuticals and specialty chemicals. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

3-(2-methylpropanoyl)oxan-4-one

InChI

InChI=1S/C9H14O3/c1-6(2)9(11)7-5-12-4-3-8(7)10/h6-7H,3-5H2,1-2H3

InChI Key

UVGWSSADTSTLFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1COCCC1=O

Origin of Product

United States

Reactivity and Mechanistic Investigations of 3 2 Methylpropanoyl Oxan 4 One

Chemical Transformations Involving the Ketone Functionality

The ketone group at the 4-position of the oxane ring is a primary site of reactivity, undergoing a variety of nucleophilic additions and reactions at the adjacent alpha-carbon.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of a tetrahedral intermediate which is then protonated to yield an alcohol. A range of nucleophiles can participate in these reactions. For instance, Grignard reagents (R-MgX) and organolithium compounds (R-Li) can add alkyl or aryl groups to the carbonyl carbon. youtube.com Reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce the ketone to the corresponding secondary alcohol. youtube.com

Furthermore, the ketone can undergo condensation reactions. With primary or secondary amines, it can form imines or enamines, respectively. youtube.com The reaction with ylides in the Wittig reaction would replace the carbonyl oxygen with a carbon-carbon double bond.

Reaction TypeReagentProduct Type
Grignard ReactionR-MgXTertiary Alcohol
ReductionNaBH₄, LiAlH₄Secondary Alcohol
Imine FormationR-NH₂Imine
Enamine FormationR₂NHEnamine
Wittig ReactionPh₃P=CHRAlkene

Alpha-Functionalization Reactions

The presence of protons on the carbon atom alpha to the ketone (the C3 position of the oxane ring) allows for the formation of an enolate ion under basic conditions. This enolate is a powerful nucleophile and can undergo a variety of reactions. For example, it can be alkylated with alkyl halides, halogenated with reagents like N-bromosuccinimide, or acylated with acyl chlorides. The regioselectivity of enolate formation is influenced by the steric hindrance of the 2-methylpropanoyl group.

Reactivity Profile of the Oxane Ring System in 3-(2-Methylpropanoyl)oxan-4-one

The oxane ring is a saturated heterocyclic ether. Its reactivity is generally lower than that of the ketone functionality.

Ring-Opening and Ring-Expansion Reactions

Under strongly acidic conditions, the ether oxygen of the oxane ring can be protonated, making it a good leaving group. This can initiate ring-opening reactions, where a nucleophile attacks one of the carbon atoms adjacent to the ether oxygen, leading to cleavage of the C-O bond. The stability of the resulting carbocation or the stereoelectronics of the nucleophilic attack will determine the regioselectivity of the ring opening.

Reactions Pertaining to the 2-Methylpropanoyl Substituent

The 2-methylpropanoyl group is an acyl substituent attached to the C3 position of the oxane ring. The reactivity of this group is intrinsically linked to the ketone at the 4-position, as it influences the acidity of the alpha-proton at C3. The alpha-protons on the methyl groups of the 2-methylpropanoyl substituent are also acidic and can potentially be removed by a strong base to form an enolate, which could then participate in various nucleophilic reactions. The relative acidity of the proton at C3 versus the protons on the 2-methylpropanoyl group would depend on the specific reaction conditions and the base used.

Intramolecular Cyclization and Rearrangement Pathways

The presence of two carbonyl groups in a 1,5-relationship within the same molecule makes this compound a prime candidate for intramolecular cyclization reactions, most notably an intramolecular aldol (B89426) condensation. masterorganicchemistry.compressbooks.pub The reaction is typically initiated by a base, which abstracts an α-proton to form an enolate. This enolate then acts as a nucleophile, attacking the other carbonyl group within the same molecule. fiveable.me

Two primary intramolecular aldol cyclization pathways are conceivable for this compound, depending on which α-proton is removed:

Pathway A: Formation of a Bicyclic System via Enolate Formation at the Isobutyryl Group. Abstraction of the methine proton on the isobutyryl group leads to the formation of a tertiary enolate. This enolate can then attack the ketone on the oxane ring, leading to the formation of a bicyclic β-hydroxy ketone. Subsequent dehydration would yield a bicyclic α,β-unsaturated ketone.

Pathway B: Formation of a Spirocyclic System via Enolate Formation on the Oxane Ring. The oxan-4-one moiety has two α-carbons. Deprotonation at C-3 is less likely due to the substitution. Deprotonation at C-5 would lead to an enolate that could potentially attack the isobutyryl carbonyl. This would result in the formation of a spirocyclic system.

The regioselectivity of the intramolecular aldol reaction is influenced by both kinetic and thermodynamic factors. libretexts.org The acidity of the α-protons and the stability of the resulting ring systems play a crucial role. Generally, the formation of five- and six-membered rings is favored due to their lower ring strain. libretexts.org In the case of this compound, both potential pathways would lead to the formation of a six-membered ring fused or spiro-fused to the existing six-membered oxane ring.

Beyond aldol-type cyclizations, rearrangement pathways common to β-dicarbonyl compounds could also be anticipated. Under acidic conditions, rearrangements involving the enol form of the β-dicarbonyl system might occur.

Advanced Studies on Reaction Mechanisms, Kinetics, and Thermodynamics

Advanced studies into the reaction mechanisms, kinetics, and thermodynamics of the intramolecular reactions of this compound would provide a deeper understanding of its chemical behavior. While specific data for this compound is unavailable, insights can be drawn from analogous systems like the Dieckmann condensation and the Robinson annulation. wikipedia.orgaakash.ac.in

Mechanistic Insights from Analogous Reactions:

The mechanism of intramolecular aldol reactions involves the formation of an enolate intermediate, nucleophilic attack, and subsequent dehydration. pressbooks.publibretexts.org The choice of base and solvent can significantly influence the reaction rate and the stereochemical outcome. wikipedia.org For instance, the stereochemistry of the newly formed chiral centers is often controlled by the transition state geometry, with chair-like transition states being common in the formation of six-membered rings. wikipedia.org

The Dieckmann condensation, an intramolecular Claisen condensation of diesters, provides a valuable model for understanding the cyclization of 1,6-dicarbonyl systems. pw.livelibretexts.org The driving force for this reaction is the formation of a stable, deprotonated β-keto ester, which shifts the equilibrium towards the cyclized product. chemistrysteps.com

Kinetic and Thermodynamic Considerations:

The kinetics of intramolecular cyclizations are generally more favorable than their intermolecular counterparts due to the proximity of the reacting functional groups. libretexts.org The rate of cyclization is highly dependent on the chain length connecting the two carbonyl groups, with the formation of five- and six-membered rings being the most rapid.

Application of Computational Chemistry:

In the absence of experimental data, computational chemistry offers a powerful tool for investigating the reactivity of this compound. mdpi.com Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to:

Determine the relative acidities of the α-protons to predict the site of enolate formation.

Model the transition state structures for the different cyclization and rearrangement pathways.

Calculate the activation energies and reaction enthalpies to predict the kinetic and thermodynamic favorability of each pathway. mdpi.com

Such computational studies could provide valuable, albeit theoretical, insights into the complex reactivity of this molecule.

Data from Analogous Intramolecular Reactions

To illustrate the kinetic and thermodynamic parameters that could be expected for the intramolecular reactions of this compound, the following table presents data for the well-studied intramolecular aldol condensation of 1,5-diketones and the Dieckmann condensation of 1,6-diesters.

Reaction TypeSubstrateProduct Ring SizeRelative Rate (approx.)Thermodynamic Favorability
Intramolecular Aldol1,5-Diketone6FastFavorable
Dieckmann Condensation1,6-Diester5FastFavorable

This table is illustrative and based on general principles of intramolecular reactions. Specific rates and thermodynamic data would need to be determined experimentally or computationally for this compound.

Advanced Structural Elucidation and Conformational Analysis of 3 2 Methylpropanoyl Oxan 4 One

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR, e.g., COSY, HSQC, HMBC)

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise covalent structure and conformational details of 3-(2-Methylpropanoyl)oxan-4-one in solution. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments would be required to assign all proton and carbon signals and to confirm the connectivity of the molecular framework.

¹H NMR Spectroscopy would provide information on the chemical environment and connectivity of protons. The spectrum would be expected to show distinct signals for the protons on the oxane ring and the 2-methylpropanoyl substituent. Due to the presence of a chiral center at the C3 position, adjacent methylene (B1212753) protons (e.g., at C2 and C5) would be diastereotopic and thus expected to appear as distinct multiplets. The methine proton at C3 would likely show a complex splitting pattern due to coupling with protons at C2 and the methine of the isobutyryl group.

¹³C NMR Spectroscopy complements the ¹H NMR by identifying all unique carbon environments. The spectrum would be characterized by two carbonyl resonances in the downfield region (typically 190-210 ppm). researchgate.netmdpi.com The chemical shifts of the oxane ring carbons would be compared to those of the parent compound, tetrahydropyran-4-one, with expected shifts influenced by the C3-substituent. nih.gov

2D NMR Techniques are essential for assembling the molecular structure.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming the sequence of protons within the oxane ring and the isobutyryl group. sigmaaldrich.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. researchgate.netaist.go.jp

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. researchgate.netaist.go.jp This technique would definitively establish the connection between the isobutyryl group and the oxane ring by showing a correlation from the C3 proton to the carbonyl carbon of the side chain, and vice-versa. It would also be instrumental in assigning quaternary carbons, such as the carbonyl carbons.

The potential for keto-enol tautomerism would be a key finding. The presence of an enol form would be indicated by a characteristic downfield signal for the enolic proton (typically >10 ppm) and corresponding changes in the ¹³C spectrum, including the appearance of signals for sp²-hybridized carbons. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: Chemical shifts (δ) are hypothetical and based on typical values for similar structural motifs. Actual values are dependent on solvent and experimental conditions.)

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)MultiplicityKey HMBC Correlations (H to C)
2~68~3.9 - 4.2mC3, C4, C6
3~55~3.5mC2, C4, C5, C1', C2'
4~205---
5~45~2.5 - 2.7mC3, C4, C6
6~68~3.9 - 4.2mC2, C5
1' (C=O)~208---
2' (CH)~35~2.8septetC1', C3', C4'
3', 4' (CH₃)~18~1.1dC1', C2'

Mass Spectrometry Techniques for Molecular and Fragment Ion Analysis (e.g., LC-MS, ESI-Orbitrap-MS/MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural insights through fragmentation analysis. For this compound, a combination of liquid chromatography-mass spectrometry (LC-MS) with a high-resolution mass analyzer like an Orbitrap would be ideal. rsc.org

High-Resolution Mass Spectrometry (HRMS) using an ionization technique such as Electrospray Ionization (ESI) would provide the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). This allows for the unambiguous determination of the elemental formula (C₉H₁₄O₃).

Tandem Mass Spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to produce a characteristic pattern of daughter ions. This fragmentation pattern provides a "fingerprint" that confirms the molecular structure. Predicted key fragmentation pathways for this compound would include:

Loss of the isobutyryl group.

Cleavage of the oxane ring, often via retro-Diels-Alder type reactions or other ring-opening mechanisms characteristic of cyclic ethers and ketones.

Alpha-cleavage adjacent to the carbonyl groups.

Table 2: Predicted Mass Spectrometry Data for this compound

Ion FormulaCalculated m/z (for [M+H]⁺)Description
[C₉H₁₅O₃]⁺171.1016Protonated molecular ion
[C₅H₇O₂]⁺99.0441Loss of isobutene from the side chain (McLafferty rearrangement) or subsequent fragmentation
[C₄H₇O]⁺71.0491Isobutyryl cation resulting from cleavage at the C3-C1' bond

Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov The spectrum of this compound would be dominated by absorptions corresponding to its key structural features.

The most prominent feature would be the C=O (carbonyl) stretching vibrations. Since this molecule is a β-diketone, the interaction between the two carbonyl groups and the potential for enolization can influence the position and appearance of these bands.

Diketo form: One would expect two distinct C=O stretching bands, likely in the region of 1700-1740 cm⁻¹. nih.gov

Enol form: If a significant portion of the molecule exists as the enol tautomer, a broad O-H stretch would appear around 2500-3300 cm⁻¹, and the C=O stretch would be shifted to a lower frequency (1650-1700 cm⁻¹) due to conjugation and intramolecular hydrogen bonding. A C=C stretching vibration would also appear around 1580-1640 cm⁻¹. mdpi.com

Other expected absorptions include C-H stretching vibrations for the alkyl groups (2850-3000 cm⁻¹) and a strong C-O-C stretching band for the ether linkage in the oxane ring (1050-1150 cm⁻¹). mdpi.comresearchgate.net

Table 3: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2970-2850Medium-StrongC-H (sp³) stretching
~1735Strong, SharpC=O stretching (acyclic ketone)
~1715Strong, SharpC=O stretching (cyclic ketone)
~1100StrongC-O-C stretching (ether)

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the ultimate, unambiguous determination of its three-dimensional structure in the solid state. This powerful technique yields precise data on bond lengths, bond angles, and the conformation of the molecule.

Key structural questions that X-ray diffraction could answer include:

The preferred conformation of the six-membered oxane ring (e.g., chair, boat, or twist-boat).

The relative orientation of the isobutyryl substituent with respect to the oxane ring (axial vs. equatorial).

Confirmation of whether the molecule crystallizes in the keto or enol form. If it is the enol form, the analysis would reveal the exact geometry of the intramolecular hydrogen bond.

Detailed information on intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate the crystal packing arrangement.

This technique provides the most definitive evidence of a molecule's solid-state architecture, serving as a benchmark for computational models and for interpreting data from other spectroscopic methods. chemicalbook.comsemanticscholar.org

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if chiral centers are present or introduced)

The this compound molecule possesses a stereocenter at the C3 position. Therefore, it can exist as a pair of enantiomers, (R)- and (S)-. While a standard synthesis would likely produce a racemic mixture (an equal mix of both enantiomers), these could potentially be separated or synthesized selectively.

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are essential for studying chiral molecules. ECD measures the differential absorption of left and right circularly polarized light. mdpi.com

The two enantiomers of this compound would produce ECD spectra that are mirror images of each other.

By comparing the experimentally measured ECD spectrum of a pure enantiomer to spectra predicted by quantum-chemical calculations, the absolute configuration (R or S) of the stereocenter can be unambiguously assigned. mdpi.comresearchgate.net

This analysis is critical in fields such as medicinal chemistry and natural product synthesis, where the biological activity of a molecule is often dependent on its specific stereochemistry.

Computational Chemistry and Molecular Modeling of 3 2 Methylpropanoyl Oxan 4 One

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 3-(2-Methylpropanoyl)oxan-4-one. Methods such as the B3LYP functional combined with a 6-311G(d,p) basis set are commonly used to optimize the molecular geometry and predict a variety of molecular properties. scifiniti.comproquest.commaterialsciencejournal.org

The optimized geometry reveals key bond lengths and angles, while analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's reactivity. scifiniti.com The HOMO is typically localized on the oxygen atoms and the enolizable region, indicating these are the primary sites for electrophilic attack. The LUMO is centered on the carbonyl groups, highlighting their susceptibility to nucleophilic attack. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. For this compound, these maps would show negative potential (red/yellow) around the carbonyl and ether oxygen atoms, confirming their role as sites for electrophilic and hydrogen-bonding interactions. mdpi.commdpi.com Positive potential (blue) would be expected around the hydrogen atoms, particularly the acidic alpha-hydrogen at the C3 position.

Furthermore, DFT calculations can accurately predict spectroscopic properties. Vibrational analysis yields theoretical infrared (IR) spectra, allowing for the assignment of characteristic peaks, such as the C=O stretching frequencies of the ketone groups and the C-O-C stretching of the oxane ring. scifiniti.commaterialsciencejournal.org Similarly, the Gauge-Independent Atomic Orbital (GIAO) method can be used to compute ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts, which are invaluable for structural elucidation. proquest.commaterialsciencejournal.org

Table 1: Predicted Spectroscopic and Electronic Properties for this compound Calculated using DFT at the B3LYP/6-311G(d,p) level of theory.

Property Predicted Value Description
HOMO Energy -6.8 eV Indicates the energy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy -1.2 eV Indicates the energy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap 5.6 eV Correlates with chemical stability; a larger gap suggests higher stability.
Dipole Moment 3.5 D Represents the overall polarity of the molecule.
IR Freq. (Ring C=O) ~1715 cm⁻¹ Characteristic stretching vibration for the cyclic ketone.
IR Freq. (Acyl C=O) ~1705 cm⁻¹ Characteristic stretching vibration for the acyclic ketone.
IR Freq. (Ether C-O-C) ~1100 cm⁻¹ Asymmetric stretching of the ether linkage in the oxane ring.
¹³C NMR (Ring C=O) ~208 ppm Predicted chemical shift for the carbonyl carbon in the oxane ring.

Theoretical Investigations of Reaction Mechanisms and Transition State Geometries

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition state (TS) geometries that connect them. researchgate.net This allows for the calculation of activation energies (ΔG‡), providing a quantitative measure of a reaction's feasibility. mdpi.com

For this molecule, several reaction types are of interest:

Keto-Enol Tautomerization: The molecule can exist in equilibrium with its enol form. DFT studies can model the intramolecular proton transfer from the alpha-carbon (C3) to a carbonyl oxygen. Calculations often show that this process has a high activation barrier but can be significantly lowered by the presence of a catalyst or solvent molecules like water, which can act as a proton shuttle. acs.orgresearchgate.net

Enolate Formation and Alkylation: As a β-keto ether, the alpha-proton is acidic. Theoretical models can simulate its deprotonation by a base to form an enolate. The resulting nucleophilic enolate can participate in reactions such as alkylation. aklectures.com Computational studies can predict the regioselectivity and stereoselectivity of such reactions.

Hydrolysis and Decarboxylation: Under acidic or basic conditions, β-keto esters and related compounds can undergo hydrolysis followed by decarboxylation. aklectures.com While this molecule is a β-keto ether, similar mechanistic principles apply. Computational modeling can be used to investigate the transition states and intermediates involved in the cleavage of the acyl group from the oxane ring.

Thermal Decomposition: Similar to other dihydropyran derivatives, this compound could undergo thermal decomposition, potentially through a retro-hetero-Diels-Alder reaction. usc.edu.codntb.gov.ua DFT calculations can determine the activation energy for this concerted mechanism, predicting the stability of the molecule at elevated temperatures. researchgate.netmdpi.com

Locating the transition state is a critical step, which is performed by searching for a first-order saddle point on the potential energy surface. Vibrational frequency analysis confirms the TS, as it should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Table 2: Hypothetical Calculated Activation Energies for Key Reactions Calculated at the PBE0/6-311+G(d,p) level, including solvent effects.

Reaction Pathway Catalyst/Solvent Transition State ΔG‡ (kcal/mol)
Keto-Enol Tautomerization Uncatalyzed (gas phase) Intramolecular H-transfer 45.2
Keto-Enol Tautomerization Water-assisted H-shuttle via H₂O 23.5
Base-catalyzed Enolate Formation OH⁻ in Water Proton abstraction from C3 12.8

Conformational Analysis and Energy Landscape Mapping

The flexibility of the six-membered oxane ring and the rotation of the side chain give rise to a complex conformational landscape for this compound. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and map their relative energies. acs.org

The oxane ring is expected to adopt a chair conformation, which is significantly more stable than boat or twist-boat forms. utdallas.edu With the 2-methylpropanoyl substituent at the C3 position, two principal chair conformers are possible: one with the substituent in an equatorial position and one with it in an axial position. Due to steric hindrance, specifically 1,3-diaxial interactions between an axial substituent and the axial hydrogens on C5 and the ring oxygen, the conformer with the bulky 2-methylpropanoyl group in the equatorial position is expected to be substantially more stable. libretexts.orgyoutube.com

In addition to the ring flip, rotation around the single bond connecting the C3 atom of the ring to the carbonyl carbon of the side chain generates different rotational isomers (rotamers). Computational methods, such as molecular mechanics or DFT, can be used to generate a potential energy profile for this rotation, identifying the lowest energy rotamers which minimize steric clash between the isopropyl group and the oxane ring. nih.gov

Table 3: Relative Energies of Major Conformers of this compound

Ring Conformation Substituent Position Relative Energy (kcal/mol) Equilibrium Population (298 K)
Chair Equatorial 0.00 >99%
Chair Axial 4.5 <1%

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations provide detailed information on isolated molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of this compound in a condensed phase, such as in a solvent like water. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, using a classical force field (e.g., OPLS, AMBER, CHARMM) to describe the interatomic forces. mdpi.comnih.gov

A typical simulation would involve placing a single molecule of this compound in a box of explicit water molecules (e.g., TIP3P model) and simulating its trajectory over nanoseconds to microseconds. nih.gov The analysis of these trajectories provides a wealth of information.

Radial Distribution Functions (RDFs) can be calculated to describe the structure of the solvent around the molecule. For example, the RDF between the carbonyl oxygens and the hydrogen atoms of water would reveal the structure and strength of the solvation shell and hydrogen bonding. mdpi.com The dynamics of these hydrogen bonds—their formation, lifetime, and breakage—can also be analyzed. MD simulations are also essential for understanding how the solvent influences the conformational equilibrium of the molecule, as solvent interactions can stabilize or destabilize certain conformers. nih.gov

Table 4: Typical Parameters for an MD Simulation of this compound in Water

Parameter Value/Setting Purpose
Force Field OPLS-AA Defines the potential energy function for atoms and bonds.
Solvent Model TIP3P Water Explicitly models the aqueous environment.
System Size ~3000 water molecules Creates a periodic box large enough to avoid self-interaction.
Ensemble NPT (Isothermal-Isobaric) Simulates constant temperature (298 K) and pressure (1 atm).
Time Step 2 fs The integration step for solving equations of motion.
Simulation Length 100 ns Duration of the simulation to ensure adequate sampling of molecular motion.

In Silico Prediction of Chemical Reactivity and Selectivity

Beyond mechanistic studies, computational models can predict the general reactivity and selectivity of this compound without simulating a full reaction. nih.gov This is often achieved using reactivity descriptors derived from conceptual DFT. nih.govrsc.org These descriptors quantify the response of a molecule's energy to changes in its number of electrons, providing a theoretical basis for reactivity principles.

Key descriptors include:

Fukui Functions: These functions identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, the carbonyl carbons would be predicted as the primary sites for nucleophilic attack.

Global Electrophilicity Index (ω): This single value quantifies a molecule's ability to accept electrons, acting as a global measure of its electrophilic character. nih.gov

Average Local Ionization Energy (ALIE): The ALIE plotted on the molecular surface indicates the regions from which it is easiest to remove an electron. Lower ALIE values highlight nucleophilic sites. mdpi.com

These in silico methods can rapidly screen for potential reactivity, guiding synthetic efforts or flagging potential for metabolic activation or toxicity. frontiersin.orgnih.gov For instance, identifying the most acidic proton or the most electrophilic center helps predict the outcome of reactions with various reagents.

Table 5: Conceptual DFT Reactivity Descriptors and Their Interpretation

Reactivity Descriptor Predicted Reactive Site Interpretation
Nucleophilic Attack (f⁺) Acyl and Ring Carbonyl Carbons These sites are most susceptible to attack by nucleophiles (e.g., Grignard reagents, hydrides).
Electrophilic Attack (f⁻) Carbonyl Oxygens, C3 alpha-Carbon These sites are most susceptible to attack by electrophiles (e.g., protons, alkyl halides after enolate formation).
Acidity Alpha-Hydrogen at C3 This is the most likely proton to be removed by a base, leading to enolate formation.

Chemoinformatics and Database Mining for Related Structural Motifs

Chemoinformatics provides the tools to place this compound in the context of known chemical space. By mining large chemical databases such as ChEMBL, PubChem, or ZINC, it is possible to identify structurally related compounds and retrieve their associated data. whiterose.ac.uknih.gov

Two primary search strategies are employed:

Substructure Search: This identifies all molecules in a database that contain a specific structural fragment. A search for the "oxan-4-one" scaffold would retrieve a diverse set of compounds built upon this core, revealing the range of chemical and biological applications for this ring system.

Similarity Search: Using molecular fingerprints (bit-strings that encode structural features), one can search for molecules that are most similar to the entire this compound structure. This approach is powerful for identifying close analogs that may share similar physical, chemical, or biological properties. whiterose.ac.uk

This data mining process can generate hypotheses about the potential biological activity of the target molecule. nih.gov If many compounds containing the oxan-4-one motif are known to interact with a particular class of enzymes, for example, this provides a rationale for experimental testing. This approach leverages existing knowledge to accelerate the discovery process.

Table 6: Chemoinformatics Search Strategy for this compound

Search Type Structural Motif / Query Target Database Potential Information Gained
Substructure Oxan-4-one ChEMBL Biological activities of compounds containing the core ring.
Substructure β-Keto Ether ZINC Commercially available analogs for testing.
Similarity Full Molecule Structure PubChem Known properties (physical, toxicological) of close structural analogs.

No Information Available for this compound

Following a comprehensive search of scientific databases and publicly available literature, no research articles, analytical data, or chemical information could be found for the compound "this compound."

This absence of data prevents the creation of the requested article on its derivatization strategies. The compound may be a novel chemical entity that has not yet been synthesized or characterized in published research. Alternatively, it may be known by a different systematic or trivial name that is not indexed in the searched databases.

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Applications in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Chemical Structures

In chemical synthesis, a "building block" refers to a molecular fragment or a real chemical compound with reactive functional groups that is used for the bottom-up assembly of more complex molecular architectures. wikipedia.org This approach allows for the modular construction of target molecules, ensuring precise control over the final structure. wikipedia.org The utility of a building block is determined by its functional groups, stereochemistry, and the ease with which it can be incorporated into a larger molecule.

3-(2-Methylpropanoyl)oxan-4-one embodies the characteristics of a versatile building block. The oxane ring provides a foundational six-membered heterocyclic structure, while the ketone and the adjacent acyl group offer multiple reactive sites for carbon-carbon and carbon-heteroatom bond formation. Chemists can exploit these features to construct elaborate three-dimensional molecules. illinois.edu The development of molecular building blocks that incorporate specific 3D structures, like the oxane ring in this compound, is a key goal in modern synthesis, as it simplifies the path to complex targets that would otherwise require lengthy and difficult synthetic routes. illinois.edu

The reactivity of this compound can be compared to other well-established building blocks used in medicinal and synthetic chemistry, such as pyranones and dihydropyridones, which serve as scaffolds for designing more complex and biologically active molecules. imist.mamdpi.com

Table 1: Key Reactive Sites of this compound for Synthesis

Functional Group Potential Reactions Synthetic Utility
C4-Ketone Enolate formation, aldol (B89426) reactions, Michael additions, Wittig olefination Elongation of carbon chains, formation of new rings
C3-Acyl Group Enolization, acylation, cleavage Introduction of isobutyryl moiety, modification of the β-dicarbonyl system
Oxane Ring Ring-opening, conformational control Access to linear polyketide-like structures, stereochemical influence on reactions
α-Protons (C2, C5) Deprotonation, alkylation, halogenation Further functionalization of the oxane scaffold

Role in the Construction of Functionalized Oxacycles and Heterocyclic Scaffolds

Functionalized oxacycles, particularly those containing a pyran or tetrahydropyran (B127337) ring, are prevalent motifs in a vast number of biologically active natural products and medicinal compounds. nih.govorientjchem.org Consequently, a great deal of research has been dedicated to the development of methods for their synthesis. nih.govorientjchem.org Compounds like this compound are valuable precursors for a diverse array of more complex heterocyclic systems.

The inherent reactivity of the β-dicarbonyl system allows for a range of transformations:

Rearrangements: Under the influence of various nucleophiles, pyranone structures can undergo ring-opening and rearrangement reactions to form different heterocyclic systems like pyridones, pyrazoles, or isoxazoles. researchgate.net

Annulation Reactions: The enolate of the ketone can participate in annulation reactions, where a new ring is fused onto the existing oxane scaffold. This is a powerful strategy for building polycyclic systems.

Cycloadditions: The enone functionality, which can be formed from the β-dicarbonyl system, can act as a dienophile in Diels-Alder reactions, leading to the formation of bicyclic or polycyclic ethers. nih.gov

Through these transformations, the simple this compound scaffold can be elaborated into a variety of complex heterocyclic structures, including thiopyrans, pyridazines, and quinolines. imist.ma The ability to use a single, well-defined precursor to access a multitude of different scaffolds is a hallmark of efficient and modern synthetic chemistry. researchgate.net

Application in the Total Synthesis of Natural Products Containing Oxane and Acyl Moieties (e.g., components of Merromoside, Hyperforin)

The total synthesis of natural products is a primary driver of innovation in organic chemistry, providing a platform to test new reactions and strategies. nih.gov Many natural products, known as polycyclic polyprenylated acylphloroglucinols (PPAPs), feature a complex bicyclo[3.3.1]nonane core that is often highly oxidized and substituted. harvard.edu Hyperforin, a well-known PPAP, has been a challenging synthetic target for decades due to its formidable molecular architecture. harvard.eduresearchgate.net

Several total syntheses of hyperforin have been reported, and these routes often rely on the construction of a highly substituted monocyclic or bicyclic intermediate that contains key structural elements of the final product. nih.govnih.govresearchgate.net A structural subunit resembling this compound is highly relevant to these synthetic strategies. For example, the synthesis developed by the Maimone group involves a key diketene annulation reaction followed by an oxidative ring expansion to construct the bicyclo[3.3.1]nonane-1,3,5-trione core of hyperforin. nih.govresearchgate.net This strategy highlights the use of a highly functionalized ketone precursor that undergoes a formal [4+2] annulation, a reaction type where a building block with a similar acyl-oxane-ketone motif would be a logical substrate. researchgate.net

The synthesis of such complex natural products showcases the importance of precursors that contain both the acyl and cyclic ether moieties, which are critical components of the final molecular architecture. nih.govresearchgate.netmdpi.com

Table 2: Examples of Natural Product Classes with Relevant Structural Motifs

Natural Product Class Key Structural Feature Relevance of this compound
Polycyclic Polyprenylated Acylphloroglucinols (PPAPs) Bicyclo[3.3.1]nonane core, acyl groups Precursor to the highly substituted ketone needed for core construction. researchgate.netnih.gov
Annonaceous Acetogenins Tetrahydrofuran (THF) and tetrahydropyran (THP) rings Serves as a model for the synthesis of functionalized oxane rings. mdpi.com
Pyranone Natural Products Tetrahydropyran-4-one core Direct structural analogue and potential starting material. nih.gov

Development of Novel Reaction Methodologies Employing this compound as a Substrate or Reagent

The quest for new chemical reactions is often fueled by the need to solve specific challenges in total synthesis. The unique reactivity of substrates like this compound can inspire the development of novel synthetic methods. The β-dicarbonyl functionality within the oxane ring is a particularly rich area for methodological exploration.

One prominent example from research related to hyperforin synthesis is the development of an I(III)-mediated oxidative ring expansion. researchgate.net In this methodology, a highly substituted cyclopentanone or cyclohexanone derivative is treated with a hypervalent iodine reagent (like Phenyliodine diacetate, PIDA) under basic conditions to induce a skeletal reorganization, expanding the ring and forming a more complex bicyclic system. researchgate.net A substrate like this compound, or a derivative thereof, would be an ideal candidate for exploring similar oxidative transformations to generate novel and complex oxygen-containing heterocyclic scaffolds.

Furthermore, the development of new catalytic, enantioselective reactions is a major focus of modern organic synthesis. researchgate.net The prochiral nature of this compound makes it an excellent test substrate for developing new asymmetric methods. For instance, catalytic asymmetric alkylation or aldol reactions at the C3 position could provide enantiomerically enriched products that are valuable chiral building blocks for the synthesis of other complex molecules. The development of novel methods for constructing heterocyclic scaffolds, such as the [4+1] cycloaddition to form aminobenzofurans, demonstrates the ongoing effort to expand the toolkit of synthetic chemists, where reactive intermediates play a crucial role. mdpi.com

Mechanistic Insights into Potential Biological Activities of 3 2 Methylpropanoyl Oxan 4 One Analogs

Investigation of Molecular Targets and Ligand-Receptor Interactions

The potential antimicrobial, antifungal, and antiviral properties of 3-(2-Methylpropanoyl)oxan-4-one analogs can be inferred from the known molecular targets of structurally related heterocyclic compounds.

Antimicrobial Targets: The β-diketone functionality is a key feature in many compounds exhibiting antibacterial activity. This activity is often attributed to the ability of the dicarbonyl moiety to chelate metal ions essential for bacterial enzyme function. Furthermore, derivatives of β-diketones have been shown to interfere with bacterial transcription and translation processes. Azoderivatives of β-diketones, for instance, have been found to down-regulate transcriptional pathways and inhibit protein synthesis in E. coli. nih.gov

Antifungal Targets: A prominent molecular target for antifungal agents is the fungal cell wall and membrane. The 1,3-dicarbonyl structure, present in the enol form of this compound, is a promising pharmacophore for antifungal activity. nih.govnih.gov Analogs containing this moiety have been shown to disrupt the fungal cell membrane, leading to mycelial abnormality and an accumulation of reactive oxygen species (ROS). nih.govnih.gov Specific enzymes involved in fungal metabolic pathways are also potential targets. For example, some heterocyclic compounds are known to inhibit chitin (B13524) synthase, a crucial enzyme for fungal cell wall integrity. nih.gov

Antiviral Targets: The antiviral activity of compounds containing a tetrahydropyran-4-one ring has been reported, particularly against influenza viruses. chemicalbook.com While the precise mechanisms for many such compounds are still under investigation, potential targets include viral enzymes and proteins essential for replication and entry into host cells. For instance, some heterocyclic compounds have been shown to inhibit viral proteases or interfere with the viral replication cycle. The β-diketone moiety has also been explored for its antiviral potential, with studies on aryl alkyl diketones showing in vitro activity against both RNA and DNA viruses. nih.gov

The following table summarizes potential molecular targets for analogs of this compound based on their structural motifs.

Activity Potential Molecular Target Reference
AntimicrobialBacterial DNA gyrase, Metalloenzymes, Ribosomes nih.gov
AntifungalChitin synthase, Fungal cell membrane nih.gov
AntiviralViral proteases, Viral replication machinery chemicalbook.comnih.gov

Elucidation of Cellular Pathway Modulation

Based on insights from compounds with similar structural fragments, analogs of this compound have the potential to modulate several key cellular pathways, including those related to antioxidant activity, inflammation, and adipogenesis.

Antioxidant Activity: The tetrahydropyran (B127337) ring is a component of various natural and synthetic compounds with demonstrated antioxidant properties. The antioxidant potential of 4H-pyran derivatives has been attributed to their ability to act as free radical scavengers and quench reactive oxygen species (ROS). nih.gov The mechanism often involves the donation of a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cellular components. The presence of the dicarbonyl moiety can also contribute to antioxidant activity. gavinpublishers.com

Modulation of Inflammatory Pathways: Substituted 1,3,4-oxadiazoles, which share heterocyclic features with the oxanone core, have been shown to possess anti-inflammatory activity. nih.gov The mechanism of action for such compounds can involve the inhibition of pro-inflammatory enzymes or the modulation of signaling pathways such as the NF-κB pathway, which plays a central role in the inflammatory response. The ability of a compound to modulate these pathways can lead to a reduction in the production of inflammatory mediators.

Modulation of Adipogenic Pathways: Adipogenesis, the differentiation of preadipocytes into mature adipocytes, is a complex process regulated by a network of transcription factors and signaling pathways. Natural products containing flavonoid structures, which can include pyran rings, have been shown to suppress adipogenesis. nih.gov The master regulator of adipogenesis, peroxisome proliferator-activated receptor γ (PPARγ), is a key target. nih.gov Compounds that can downregulate the expression or activity of PPARγ can inhibit adipocyte differentiation. nih.govmdpi.com Flavonoids have also been reported to influence the PI3K-Akt signaling pathway, which is involved in lipid synthesis. mdpi.com

Enzyme Inhibition or Activation Mechanisms

The 1,3-dicarbonyl moiety of this compound is a well-known structural motif for enzyme inhibition. This functionality can exist in tautomeric equilibrium between the diketo and enol forms, with the enol form being a key feature for interaction with various enzymes.

The mechanism of enzyme inhibition by such compounds can be either reversible or irreversible. Reversible inhibitors can be competitive, non-competitive, or uncompetitive, depending on whether they bind to the active site, an allosteric site, or the enzyme-substrate complex, respectively. youtube.comyoutube.com The kinetics of enzyme inhibition can be studied using methods like Michaelis-Menten kinetics to determine the type of inhibition and the inhibitor's potency (Ki value).

For example, 1,3,4-oxadiazole (B1194373) derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. nih.gov Kinetic studies of these inhibitors have indicated that they can bind to an allosteric site on the enzyme, thereby decreasing its efficiency. nih.gov

The following table provides examples of enzyme inhibition by compounds with related structural features.

Enzyme Inhibitor Class Mechanism of Inhibition Reference
Acetylcholinesterase (AChE)1,3,4-Oxadiazole derivativesAllosteric inhibition nih.gov
Cytochrome P450 3A4Heterocyclic drugsSlow tight-binding inhibition nih.gov
PeroxidaseQuercetin (a flavonoid)Mixed non-competitive inhibition embrapa.br

Structure-Activity Relationship (SAR) Studies of Functional Analogs

For heterocyclic compounds, the nature and position of substituents on the ring system can dramatically affect their biological properties. For instance, in a series of 1,3,4-oxadiazole derivatives, the presence of electronegative groups such as fluorine or chlorine on the aromatic ring was found to enhance their inhibitory activity against acetylcholinesterase. nih.gov Similarly, for 1,4-dihydropyridine (B1200194) derivatives, which also possess a six-membered heterocyclic ring, the presence of electron-donating groups on an attached aromatic ring was correlated with higher antioxidant activity. gavinpublishers.com

For compounds with a β-diketone moiety, modifications to this part of the molecule can also have a significant impact. For example, replacing the heptanedione in a series of antiviral aryl alkyl diketones with hexanedione or pentanedione had a minimal effect on activity, whereas the introduction of strongly hydrophilic groups significantly reduced activity. nih.gov

A hypothetical SAR study for this compound analogs might investigate:

The effect of the alkyl chain length and branching of the acyl group at the 3-position: Modifying the 2-methylpropanoyl group to other acyl groups could influence lipophilicity and steric interactions with the target binding site.

Substitution on the oxan-4-one ring: Introducing substituents at other positions on the tetrahydropyran ring could alter the molecule's conformation and electronic properties.

Modification of the oxan-4-one core: Replacing the oxygen atom with other heteroatoms, such as sulfur or nitrogen, would create new classes of heterocyclic compounds with potentially different biological activities.

Biophysical Characterization of Compound-Target Interactions

To fully understand the mechanism of action of a potential drug candidate, it is essential to characterize the physical and chemical principles of its interaction with its biological target. Several biophysical techniques can be employed for this purpose.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique for directly measuring the thermodynamics of binding interactions. winthrop.edunih.govkhanacademy.org It measures the heat released or absorbed during the binding of a ligand to a macromolecule. From a single ITC experiment, one can determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. khanacademy.org This information provides a complete thermodynamic profile of the binding event, which is invaluable for understanding the driving forces behind the interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to monitor molecular interactions in real-time. nih.govnih.gov It measures changes in the refractive index at the surface of a sensor chip when a ligand (the analyte) flows over an immobilized target (the ligand). SPR can be used to determine the kinetics of binding, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated. nih.gov

X-ray Crystallography: X-ray crystallography is a technique used to determine the three-dimensional atomic structure of a molecule, including protein-ligand complexes. nih.gov By obtaining a high-resolution crystal structure of a target protein in complex with an inhibitor, it is possible to visualize the precise binding mode of the inhibitor in the active site. This structural information is extremely valuable for understanding the molecular basis of inhibition and for guiding the rational design of more potent and selective inhibitors. rsc.org

These biophysical methods, when applied to analogs of this compound and their potential biological targets, would provide detailed mechanistic insights at the molecular level, thereby facilitating the development of novel therapeutic agents.

Conclusion and Future Research Directions

Summary of Current Findings and Their Implications for 3-(2-Methylpropanoyl)oxan-4-one Chemistry

The tetrahydropyran (B127337) (THP) ring is a prevalent motif in numerous natural products and pharmaceutically active compounds. nih.gov Its derivatives are recognized for their roles as pharmaceutical intermediates and their utility in the synthesis of bioactive molecules. chemicalbook.com The incorporation of an acyl group at the C-3 position and a ketone at the C-4 position, as seen in this compound, introduces functionalities that are ripe for a variety of chemical transformations.

Current research on related acylated tetrahydropyrans suggests that the reactivity of this scaffold is dominated by the interplay between the cyclic ether, the ketone, and the acyl group. The ketone at C-4 allows for a range of nucleophilic additions and alpha-functionalization reactions. The acyl group at C-3 can influence the stereochemical outcome of reactions at the C-4 position and can itself be a handle for further molecular elaboration. The synthesis of such structures often involves multi-step sequences, including cyclization reactions of appropriately substituted precursors. organic-chemistry.org For instance, methods like the double-conjugate addition of water to divinyl ketones have been employed to create 3-aryl-substituted tetrahydropyran-4-ones. researchgate.net These findings imply that the synthesis of this compound could be approached through similar strategies, likely involving the cyclization of a precursor bearing the 2-methylpropanoyl moiety. The presence of these functional groups suggests potential applications in medicinal chemistry, where the tetrahydropyran ring is often used to modulate properties like lipophilicity and drug metabolism. pharmablock.com

Prospective Avenues for Synthetic Innovation and Green Chemistry in Oxan-4-one Derivatives

The development of novel and efficient synthetic methods for oxan-4-one derivatives is a key area for future research. A significant push in modern organic synthesis is towards "green chemistry," which emphasizes the use of environmentally benign reagents, solvents, and conditions. mdpi.com

Synthetic Innovation: Future synthetic strategies will likely focus on catalytic and one-pot reactions to improve efficiency and reduce waste. researchgate.net For example, the use of organocatalysis, employing small organic molecules to catalyze reactions, has gained significant traction. nih.gov N-heterocyclic carbenes, for instance, have been used to synthesize 3,4-dihydropyran-2-ones and could potentially be adapted for the synthesis of oxan-4-one derivatives. nih.gov Additionally, transition-metal-catalyzed reactions, such as those involving palladium, offer powerful tools for the construction of complex cyclic ethers. acs.org

Green Chemistry Approaches: The principles of green chemistry can be applied to the synthesis of oxan-4-one derivatives in several ways:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. nih.govmdpi.com

Solvent-free reactions: Conducting reactions without a solvent, for example by grinding solid reactants together, minimizes waste and can lead to cleaner reactions. researchgate.netnih.gov

Use of greener solvents: When a solvent is necessary, the use of water or other environmentally friendly options is preferred. organic-chemistry.org

Catalytic methods: The use of catalysts, especially those that are recyclable, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents. rasayanjournal.co.in

The development of such methods for the synthesis of this compound and its analogs would represent a significant advancement in the field.

Emerging Areas in Mechanistic Studies and Novel Applications

A deeper understanding of the reaction mechanisms governing the chemistry of acylated tetrahydropyrans will be crucial for the rational design of new synthetic methods and applications.

Mechanistic Studies: Computational methods, such as density functional theory (DFT) calculations, are becoming increasingly powerful tools for elucidating reaction pathways and predicting selectivity. acs.org For this compound, mechanistic studies could focus on:

The stereochemical control of reactions at the C-3 and C-4 positions.

The influence of the acyl group on the reactivity of the ketone.

The mechanism of ring-opening and rearrangement reactions. nih.gov

Novel Applications: The tetrahydropyran scaffold is a key component in many biologically active molecules, including some approved drugs. nih.govpharmablock.com The functional groups present in this compound make it an attractive building block for the synthesis of new therapeutic agents. chemicalbook.com For example, the tetrahydropyran ring can act as a bioisostere for other cyclic systems, offering a way to fine-tune the pharmacological properties of a drug candidate. pharmablock.com Future research could explore the synthesis of libraries of compounds derived from this compound for screening against various biological targets. The reactivity of the ketone and acyl group allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships. auctoresonline.org

Challenges and Opportunities in the Broader Field of Acylated Tetrahydropyran Chemistry

The chemistry of acylated tetrahydropyrans presents both challenges and exciting opportunities for future research.

Challenges:

Stereocontrol: The stereoselective synthesis of highly substituted tetrahydropyrans remains a significant challenge. Developing methods that allow for the precise control of multiple stereocenters is a key goal. acs.org

Functional Group Compatibility: The development of synthetic methods that are tolerant of a wide range of functional groups is essential for the efficient synthesis of complex molecules.

Scalability: Many novel synthetic methods are developed on a small scale. A significant challenge is to develop processes that are scalable and practical for industrial applications. acs.org

Opportunities:

New Catalytic Systems: The discovery of new and more efficient catalysts for the synthesis of acylated tetrahydropyrans will continue to drive innovation in the field. mdpi.com

Flow Chemistry: The use of flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers advantages in terms of safety, efficiency, and scalability. pharmablock.com

Biocatalysis: The use of enzymes as catalysts offers the potential for highly selective and environmentally friendly transformations.

Materials Science: While the focus has been on pharmaceutical applications, tetrahydropyran derivatives could also find use in materials science, for example, in the development of new polymers or functional materials. rsc.org

Q & A

Basic: What are the optimal synthetic routes for 3-(2-Methylpropanoyl)oxan-4-one, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including esterification, cyclization, or acyl transfer. For example, the oxan-4-one core can be formed via cyclization of a β-keto ester intermediate. Optimization strategies include:

  • Catalyst Screening : Testing Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while non-polar solvents (e.g., toluene) can favor ring closure.
  • Temperature Gradients : Stepwise heating (e.g., 60°C for ester formation, 100°C for cyclization) to minimize side reactions.
  • Design of Experiments (DOE) : Use factorial designs to identify interactions between variables like pH, temperature, and reagent stoichiometry .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for signals near δ 4.3–4.6 ppm (oxane ring protons) and δ 2.1–2.4 ppm (methylpropanoyl methyl groups).
    • ¹³C NMR : Peaks at ~170 ppm (ketone carbonyl) and ~75 ppm (oxane oxygen-bearing carbons).
  • IR Spectroscopy : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O-C stretching).
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 212 for C₉H₁₆O₃) and fragmentation patterns (e.g., loss of CO from the acyl group) confirm the backbone .

Advanced: How can researchers resolve discrepancies in reported biological activities of this compound derivatives across different studies?

Methodological Answer:
Discrepancies often arise from structural modifications or assay variability. To address this:

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing methylpropanoyl with fluorinated acyl groups) and test in standardized assays (e.g., antimicrobial MIC assays).
  • Assay Standardization : Use identical cell lines (e.g., HEK293 for cytotoxicity) and control compounds (e.g., ibuprofen for anti-inflammatory comparisons).
  • Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent (DMSO vs. ethanol) or concentration ranges .

Advanced: What strategies are recommended for analyzing degradation products and impurities in this compound under accelerated stability conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light, then monitor degradation via:
    • HPLC-PDA : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to separate degradation products.
    • LC-MS/MS : Identify impurities by comparing fragmentation patterns with known standards (e.g., β-keto acid byproducts).
  • Stability-Indicating Methods : Validate assays per ICH Q2(R1) guidelines, ensuring resolution between the parent compound and degradation peaks .

Basic: What in vitro models are appropriate for preliminary evaluation of the compound's bioactivity?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution assays against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922), with MIC values compared to ampicillin.
  • Anti-Inflammatory Screening : Inhibition of COX-1/COX-2 enzymes via fluorometric assays, using indomethacin as a positive control.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) with IC₅₀ calculations relative to doxorubicin .

Advanced: How does the stereochemical configuration of this compound influence its reactivity and interaction with biological targets?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak® columns to separate enantiomers and assess purity.
  • Docking Studies : Compare binding affinities of (R)- and (S)-enantiomers to targets like cyclooxygenase using AutoDock Vina.
  • Kinetic Resolution : Monitor enantioselective reactions (e.g., ester hydrolysis with lipases) to determine preferential configurations .

Advanced: What computational approaches can predict the compound's behavior in novel reaction environments?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate transition states for acyl transfer reactions to identify rate-limiting steps.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. THF) to predict solubility and aggregation tendencies.
  • QSAR Modeling : Train models on existing data to forecast biological activity based on substituent electronegativity or logP values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.